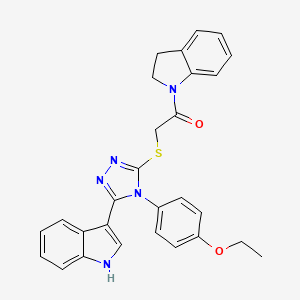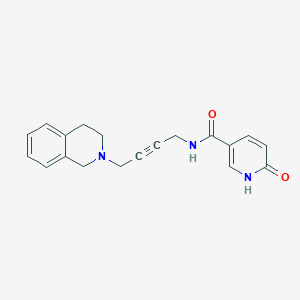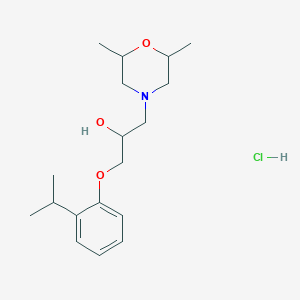![molecular formula C27H26N6O2 B2533129 N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-57-5](/img/structure/B2533129.png)
N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine" belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been extensively studied due to their biological activities, particularly as inhibitors of various kinases which are important in disease pathogenesis, including cancer and central nervous system disorders .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by various functionalization reactions to introduce different substituents at the N4 and N6 positions. The synthesis process is often guided by structure-activity relationships (SAR) to optimize the biological activity of the compounds. For instance, the synthesis of N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamines was reported as a novel class of ACK1 inhibitors, where the rigidification of an earlier series of compounds led to the development of these new inhibitors .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic ring system combining a pyrazole and a pyrimidine ring. The substitution patterns on this core, particularly at the N4 and N6 positions, play a crucial role in determining the biological activity and pharmacokinetic properties of these compounds. The molecular conformations are often influenced by intramolecular interactions such as C-H...pi(arene) hydrogen bonds .
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidine derivatives can undergo various chemical reactions depending on their substituents. For example, the reaction of N-oxide derivatives with different nucleophiles can lead to the formation of various products, and the generation of NO or NO-related species can be observed in reactions with certain nucleophiles . These reactions are important for understanding the mechanistic aspects of the biological activities exhibited by these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, crystallinity, and hydrogen bonding capabilities, are influenced by their molecular structures. Compounds in this class can crystallize in different forms, including stoichiometric hydrates and solvent-free forms. The presence of water molecules can lead to the formation of hydrogen-bonded sheets or three-dimensional frameworks, which can be analyzed through crystallography . These properties are significant for the development of pharmaceutical formulations and for understanding the drug-like characteristics of these compounds.
Scientific Research Applications
Synthesis and Characterization
The process of synthesizing pyrazolo[3,4-d]pyrimidine derivatives involves detailed methods that yield compounds with potential antitumor activities and applications in material science. For example, compounds similar in structure have been synthesized to explore their antitumor properties and their potential as lipid-soluble inhibitors of mammalian dihydrofolate reductase, showing significant activity against certain types of cancer in rats (Grivsky et al., 1980).
In material science, novel aromatic polyimides have been developed using various diamines, showing potential for applications in electronics due to their solubility, thermal stability, and mechanical properties. These compounds demonstrate a wide degradation temperature range and distinct thermal properties, indicating their utility in creating advanced polymeric materials (Butt et al., 2005).
Structural and Conformational Studies
- Research into the conformation and hydrogen bonding of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines reveals insights into their crystallization behaviors and the impact of hydration on their structural configurations. These studies offer foundational knowledge for designing compounds with tailored properties for pharmaceutical and material applications (Trilleras et al., 2008).
Pharmacological Applications
- Specific pyrazolo[3,4-d]pyrimidine derivatives have been examined for their potential as inhibitors of phosphodiesterase 9 (PDE9), with implications for treating neurological diseases such as Alzheimer's. These studies are crucial for the development of targeted therapies that could modify disease progression or symptoms (Wunder et al., 2005).
Biological Activity
- Research on pyrimidine derivatives linked with morpholinophenyl groups has demonstrated significant larvicidal activity, suggesting potential applications in pest control and environmental management. These findings highlight the diversity of applications for pyrazolo[3,4-d]pyrimidine derivatives beyond traditional pharmaceutical uses (Gorle et al., 2016).
properties
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O2/c1-18-9-11-19(12-10-18)16-28-27-31-25(30-23-15-21(34-2)13-14-24(23)35-3)22-17-29-33(26(22)32-27)20-7-5-4-6-8-20/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTRLABWJCKTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2533048.png)


![Ethyl 4-amino-2-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate](/img/structure/B2533051.png)
![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2533052.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2533053.png)
![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)


![4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine](/img/structure/B2533065.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)
![2-[Butan-2-yl-(3,6-dichloropyridine-2-carbonyl)amino]acetic acid](/img/structure/B2533069.png)